tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate
Overview
Description
“tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25ClN4O2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound involves a reaction between 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and 4-amino-piperidine-1-carboxylic acid tert-butyl ester in anhydrous DMF. The mixture is heated to 60°C for 18 hours. The organic phase is then concentrated under reduced pressure and the crude reaction mixture is extracted with a solution of 1 M NaOH and ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases. It consists of a cyclopenta[d]pyrimidin ring attached to a piperidine ring via an amino group. The piperidine ring is further substituted with a tert-butyl carboxylate group .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Deoxycytidine Kinase Inhibitors
A practical synthesis method for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors was developed. This intermediate, closely related to the tert-butyl compound , plays a crucial role in the synthesis of new classes of dCK inhibitors (Zhang et al., 2009).
Anticancer Drug Intermediates
Tert-butyl compounds similar to the specified one serve as significant intermediates in the synthesis of small molecule anticancer drugs. These intermediates have been applied in developing drugs for treating conditions such as cancer, depression, and cerebral ischemia (Zhang et al., 2018).
Biological Activity and Applications
Histamine H4 Receptor Ligands
A series of compounds, including those with tert-butyl groups, were synthesized as ligands for the histamine H4 receptor. These compounds showed potential as anti-inflammatory agents and in pain models, highlighting the medical significance of such chemical structures (Altenbach et al., 2008).
Antibacterial Applications
Certain tert-butyl analogues showed promising in vitro antibacterial activity against various microorganisms. These findings underscore the potential of tert-butyl compounds in developing new antibacterial drugs (El-Abadelah et al., 1998).
Chemical Interaction and Synthesis Studies
Interaction with Glycine Esters
Studies on the interaction of related compounds with glycine esters revealed novel derivatives with potential biological activity. These interactions provide insights into synthesizing biologically active compounds (Zinchenko et al., 2018).
Synthesis of Biologically Active Compounds
Research on the synthesis of tert-butyl compounds, such as crizotinib intermediates, reveals their importance in pharmaceutical development (Kong et al., 2016).
Nociceptin Antagonists Synthesis
Efficient and practical synthesis methods were developed for compounds that serve as intermediates in the synthesis of nociceptin antagonists, highlighting their role in medicinal chemistry (Jona et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2/c1-17(2,3)24-16(23)22-9-7-11(8-10-22)19-14-12-5-4-6-13(12)20-15(18)21-14/h11H,4-10H2,1-3H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCQUCIVGMPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2CCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113083 | |
Record name | 1,1-Dimethylethyl 4-[(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000207-52-2 | |
Record name | 1,1-Dimethylethyl 4-[(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000207-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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